molecular formula C26H25ClN4O5S B11444958 N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B11444958
M. Wt: 541.0 g/mol
InChI Key: NCEXNEJEONGOKC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the thieno[3,2-d]pyrimidine core.

    Attachment of the chlorophenylmethyl group: This step involves the chlorination of a phenyl ring followed by its attachment to the core structure.

    Formation of the hexanamide side chain: This involves the reaction of the intermediate compound with a hexanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric site, thereby modulating the activity of the target. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its complex structure and the presence of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H25ClN4O5S/c27-21-7-4-3-6-19(21)16-28-23(32)8-2-1-5-14-29-25(33)24-22(13-15-37-24)30(26(29)34)17-18-9-11-20(12-10-18)31(35)36/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,28,32)

InChI Key

NCEXNEJEONGOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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